![molecular formula C11H16N2S B2447916 N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea CAS No. 485381-49-5](/img/structure/B2447916.png)
N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-(2,5-dimethylphenyl)-N,N-dimethylthiourea” is a thiourea derivative. Thiourea is an organic compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . The “N’-(2,5-dimethylphenyl)” part of the compound indicates that a 2,5-dimethylphenyl group is attached to one of the nitrogen atoms of the thiourea .
Molecular Structure Analysis
The molecular structure of “N’-(2,5-dimethylphenyl)-N,N-dimethylthiourea” would consist of a thiourea core, with a 2,5-dimethylphenyl group attached to one of the nitrogen atoms and two methyl groups attached to the other nitrogen atom .Scientific Research Applications
Synthesis and Chemical Properties
N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea is involved in various chemical synthesis processes. For example, a study by Vaickelionienė et al. (2005) discussed the synthesis of various pyrimidinediones and their thio analogues, which are important in medicinal chemistry, using related β-alanines (Vaickelionienė, Mickevičius, & Mikulskiene, 2005). Additionally, Arjunan et al. (2012) carried out experimental and quantum chemical investigations on compounds structurally similar to N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea, providing insights into their structural and thermodynamical characteristics (Arjunan, Kalaivani, Sakiladevi, Carthigayan, & Mohan, 2012).
Biological Screening and Pharmacological Analysis
In the field of pharmacology, derivatives of N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea have been synthesized and analyzed for their biological activities. A study by Abbasi et al. (2016) synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and screened them for various biological activities, including antibacterial and antienzymatic activities (Abbasi, Islam, Rehman, Rasool, Rubab, Hussain, Ahmad, Ashraf, Shahid, & Shah, 2016).
Antioxidant and Stress Response in Plants
N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea has been investigated for its role in plant stress response. Yadu et al. (2019) explored how dimethylthiourea mediates physiological and metabolic processes in plants under arsenic stress, highlighting its potential in enhancing plant resistance to environmental stressors (Yadu, Chandrakar, Tamboli, & Keshavkant, 2019).
properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1,1-dimethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-8-5-6-9(2)10(7-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEQLRPCCKRYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727446 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.